molecular formula C29H28N4O4S B2955747 7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-95-0

7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2955747
M. Wt: 528.63
InChI Key: GBRQGMQCSIFLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine exists as small alkaline deliquescent crystals with a saline taste . Quinazolinone is a heterocyclic chemical compound. There are two isomers of quinazolinone, 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the most common .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The piperazine ring could potentially introduce flexibility into the molecule, while the quinazolinone could contribute to rigidity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the piperazine and quinazolinone moieties. Piperazines can undergo reactions such as acylation, alkylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazines are generally soluble in water and have a high boiling point .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

7-[[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-18-3-4-19(2)24(13-18)31-9-11-32(12-10-31)27(34)21-7-5-20(6-8-21)16-33-28(35)22-14-25-26(37-17-36-25)15-23(22)30-29(33)38/h3-8,13-15,22H,9-12,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAXACFDAANJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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